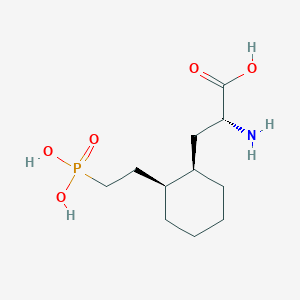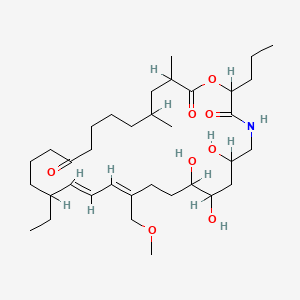![molecular formula C14H20N6O B1242958 [(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol](/img/structure/B1242958.png)
[(1S,4R)-4-[2-amino-6-(isopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-de(cyclopropylamino)-6-(isopropylamino)abacavir is a 2,6-diaminopurine that is an analogue of abacavir in which the cyclopropylamino group at position 6 of the purine moiety is replaced by a 3-isopropoxyazetidin-1-yl group. Unlike several other synthesised abacavir analogues, it is completely deficient in T-cell reactivity with abacavir-responsive clones. It derives from an abacavir.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Efficient Synthesis for HIV Treatment : The compound has been synthesized efficiently for use in HIV treatment, with a focus on overcoming problematic steps in earlier synthesis routes (Daluge, Martin, Sickles, & Livingston, 2000).
Structural Analysis : A study on the structural aspects of the compound revealed its hydrogen-bonded ribbon structure, which is significant for understanding its interactions and potential applications in medicinal chemistry (Pham, 2009).
Chemical Properties and Derivatives
Development of Analogues : Research has focused on creating analogues of this compound, exploring different substitutions and configurations for potential antiviral applications (Hřebabecký, Masojídková, & Holý, 2005).
Isomer Synthesis for Pharmaceutical Use : Synthesis of specific isomers of this compound has been explored for their relevance in pharmaceutical manufacturing, particularly in the context of Abacavir Sulphate production (Gangrade, Nema, & Singhvi, 2014).
Application in Antiviral Research
Potential Antiviral Agents : Studies have been conducted to synthesize ethanol analogues of the compound for their potential use as antiviral agents, highlighting its significance in medicinal chemistry (Akella & Vince, 1996).
Investigation of Novel Ligands : Research into novel β-amino alcohols based on similar structures has been undertaken to develop new ligands for catalytic reactions, indicating the broad applicability of this compound in synthetic chemistry (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).
Miscellaneous Applications
Synthesis for Heterocyclic Chemistry : The compound has been synthesized for various applications in heterocyclic chemistry, demonstrating its versatility across different chemical domains (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).
Use in Photoreactions with Alcohols : A study described a photoreaction where alcohols add to purine, indicating the potential for photochemical applications of this compound (Connolly & Linschitz, 1968).
Eigenschaften
Molekularformel |
C14H20N6O |
|---|---|
Molekulargewicht |
288.35 g/mol |
IUPAC-Name |
[(1S,4R)-4-[2-amino-6-(propan-2-ylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C14H20N6O/c1-8(2)17-12-11-13(19-14(15)18-12)20(7-16-11)10-4-3-9(5-10)6-21/h3-4,7-10,21H,5-6H2,1-2H3,(H3,15,17,18,19)/t9-,10+/m1/s1 |
InChI-Schlüssel |
SXFIIZFCBYLDQT-ZJUUUORDSA-N |
Isomerische SMILES |
CC(C)NC1=C2C(=NC(=N1)N)N(C=N2)[C@@H]3C[C@@H](C=C3)CO |
Kanonische SMILES |
CC(C)NC1=C2C(=NC(=N1)N)N(C=N2)C3CC(C=C3)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,3aR,4R,4aS,8aR,9aS)-3-Methyl-4-[(E)-2-((2S,6S)-6-methyl-piperidin-2-yl)-vinyl]-decahydro-naphtho[2,3-c]furan-1-one](/img/structure/B1242875.png)






![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)





